molecular formula C10H12N4O2 B2561217 ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate CAS No. 116855-20-0

ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate

Cat. No.: B2561217
CAS No.: 116855-20-0
M. Wt: 220.232
InChI Key: RLERYGLDEQQQRW-BQYQJAHWSA-N
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Description

Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is a cyanoacrylate derivative featuring a 1-methyl-1H-pyrazol-5-yl amino substituent. Its structure comprises three key functional groups: a cyano (–CN) group, an ethyl ester (–COOEt), and a substituted pyrazole ring.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[(2-methylpyrazol-3-yl)amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)8(6-11)7-12-9-4-5-13-14(9)2/h4-5,7,12H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLERYGLDEQQQRW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=NN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=NN1C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context and specific pathways involved.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time[8][8]. Prolonged exposure to light and heat can lead to gradual degradation, affecting its potency and efficacy. In in vitro studies, long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell cycle progression and apoptosis.

Biological Activity

Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate, also known by its CAS number 116855-20-0, is a compound that has garnered attention for its potential biological activities. This article aims to explore its properties, biological effects, and relevant case studies.

Molecular Formula : C10H12N4O2
Molecular Weight : 220.23 g/mol
Boiling Point : 375.7 ± 42.0 °C (predicted)
Density : 1.19 ± 0.1 g/cm³ (predicted)
pKa : 2.35 ± 0.10 (predicted)

These properties indicate that the compound is a stable organic molecule with potential solubility in various solvents, making it suitable for biological assays.

The biological activity of this compound is largely attributed to its structural similarity to other pyrazole derivatives, which have been shown to exhibit significant pharmacological activities, including:

  • Antitumor Activity : Pyrazole derivatives are known for their effectiveness against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR .
  • Antimicrobial Properties : Research has indicated that certain pyrazole compounds possess antibacterial and antifungal activities . This suggests that this compound may also exhibit similar properties.

Antitumor Activity

A study focusing on the synthesis and evaluation of pyrazole derivatives revealed that compounds similar to this compound showed promising results in inhibiting tumor cell proliferation. For instance, derivatives were tested against several cancer cell lines and demonstrated IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

In vitro studies have shown that certain pyrazole-based compounds exhibit significant antimicrobial effects. For example, a series of synthesized pyrazole carboxamides displayed notable antifungal activity against various strains of fungi, suggesting that this compound could potentially be effective in treating infections caused by resistant microbial strains .

Study on Antitumor Efficacy

In a specific case study involving a derivative of ethyl (2E)-2-cyano compounds, researchers found that the compound exhibited cytotoxic effects on human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Research on Antimicrobial Effects

Another study evaluated the antimicrobial activity of pyrazole derivatives, including those structurally related to ethyl (2E)-2-cyano compounds. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their utility in developing new antimicrobial therapies .

Scientific Research Applications

Antitumor Activity

Ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate has shown promising antitumor activity in various studies:

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in tumor growth, such as BRAF(V600E) and EGFR, which are critical targets in cancer therapy.
  • Case Study : In a study evaluating pyrazole derivatives, compounds similar to ethyl (2E)-2-cyano demonstrated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values indicating effective growth suppression.

Antimicrobial Properties

The compound also exhibits notable antimicrobial effects:

  • In Vitro Studies : Research has indicated that pyrazole derivatives possess antibacterial and antifungal activities. Ethyl (2E)-2-cyano has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting their growth.
  • Potential Applications : Given its structural similarity to other antimicrobial agents, this compound could be developed into therapeutic agents for treating infections caused by resistant microbial strains.

Biochemical Interactions

This compound interacts with several enzymes and proteins:

  • Cytochrome P450 Enzymes : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.
  • Cell Signaling Pathways : It affects cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cellular responses to growth signals.

Temporal Effects

The stability of ethyl (2E)-2-cyano under laboratory conditions has been evaluated:

  • Stability : The compound remains relatively stable under standard laboratory conditions but shows gradual degradation when exposed to prolonged light and heat.
  • Dosage Effects in Animal Models : Studies indicate that low doses exhibit minimal toxicity while maintaining biological activity, making it a candidate for further pharmacological development.

Summary of Applications

Application TypeDescription
Antitumor ActivityInhibits tumor cell proliferation; targets BRAF(V600E) and EGFR kinases.
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria and fungi; potential for treating resistant infections.
Biochemical InteractionsModulates cytochrome P450 enzymes; influences MAPK signaling pathways.
StabilityStable under standard conditions; sensitive to light and heat over time.

Comparison with Similar Compounds

Research Findings and Implications

Structural Characterization :

  • Crystallographic tools like SHELXL and WinGX are widely used for refining small-molecule structures, though direct data for the target compound is unavailable in the evidence .

Thermodynamic Trends :

  • Furan derivatives (I, II) demonstrate that electron-withdrawing substituents (e.g., nitro groups) enhance thermal stability, a trend likely applicable to pyrazole analogs .

Q & A

Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :
  • Implement continuous flow reactors to control exothermic reactions and reduce byproducts .
  • Use chiral HPLC with cellulose-based columns for large-scale enantiomeric separation .
  • Optimize crystallization solvents (e.g., ethyl acetate/heptane) to enhance yield and purity (>99% ee) .

Tables for Key Data Comparison

Q. Table 1: Stability Under Accelerated Degradation Conditions

ConditionTime (Days)Degradation (%)Major ByproductReference
pH 3 (HCl)745Cyanoacetic acid
UV Light (254 nm)1478Pyrazole-amide
40°C (Dry Air)3012None detected

Q. Table 2: Computational vs. Experimental Reactivity Metrics

ParameterDFT PredictionExperimental ValueDeviation (%)Reference
HOMO Energy (eV)-6.2-6.11.6
Log Kow1.81.75.5
Hydrolysis t₁/₂ (h)242814.3

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